molecular formula C14H13FN4O3S2 B2394252 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034427-06-8

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2394252
CAS No.: 2034427-06-8
M. Wt: 368.4
InChI Key: GHMPYRWDLCYZFO-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a synthetic organic compound. Its structure features a benzenesulfonamide core with fluoro and methoxy substituents, along with a triazole-linked thiophene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

On an industrial scale, this compound can be produced using automated synthesizers and continuous flow reactors. These methods allow for precise control over reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The sulfonamide group can be reduced to an amine under appropriate conditions.

  • Substitution: : The fluoro group can be replaced via nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂ in acidic or basic conditions.

  • Reduction: : LiAlH₄ or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Benzenesulfonic acid derivatives.

  • Reduction: : Benzylamines.

  • Substitution: : Varies based on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological studies, it serves as a probe to understand sulfonamide drug mechanisms due to its structural similarities to sulfa drugs.

Medicine

It has potential therapeutic applications in inhibiting enzymes or receptors due to the presence of the sulfonamide group.

Industry

Used in the development of new materials, particularly in the field of organic electronics due to the electron-withdrawing nature of the fluoro group and the electron-donating methoxy group.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymatic activity. The fluoro and methoxy groups enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

  • 3-Methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Uniqueness

  • The combined presence of fluoro and methoxy substituents in this compound enhances its lipophilicity and binding affinity compared to similar compounds with only one of these groups.

  • The triazole-linked thiophene group provides a unique electronic structure, improving its potential as an inhibitor in biochemical applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S2/c1-22-14-3-2-12(6-13(14)15)24(20,21)16-7-10-8-19(18-17-10)11-4-5-23-9-11/h2-6,8-9,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMPYRWDLCYZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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